Cas no 1932519-74-8 ((2R, 4S)-2-Isopropyl-piperidin-4-ol)

(2R, 4S)-2-Isopropyl-piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- (2R, 4S)-2-Isopropyl-piperidin-4-ol
- 4-Piperidinol, 2-(1-methylethyl)-, (2R,4S)-
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- インチ: 1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1
- InChIKey: BOGONQZBEUCYFM-JGVFFNPUSA-N
- ほほえんだ: N1CC[C@H](O)C[C@@H]1C(C)C
じっけんとくせい
- 密度みつど: 0.944±0.06 g/cm3(Predicted)
- ふってん: 223.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.93±0.40(Predicted)
(2R, 4S)-2-Isopropyl-piperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1292283-500mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1292283-50mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 50mg |
$285 | 2025-02-21 | |
eNovation Chemicals LLC | Y1292283-250mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 250mg |
$665 | 2025-02-21 | |
eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2025-02-27 | |
eNovation Chemicals LLC | Y1292283-5g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 5g |
$7705 | 2025-02-21 | |
eNovation Chemicals LLC | Y1292283-1g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 1g |
$2105 | 2025-02-21 | |
eNovation Chemicals LLC | Y1292283-500mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 500mg |
$1115 | 2025-02-27 | |
eNovation Chemicals LLC | Y1292283-50mg |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 50mg |
$285 | 2025-02-27 | |
eNovation Chemicals LLC | Y1292283-1g |
(2R, 4S)-2-Isopropyl-piperidin-4-ol |
1932519-74-8 | 95% | 1g |
$2105 | 2024-07-28 |
(2R, 4S)-2-Isopropyl-piperidin-4-ol 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
(2R, 4S)-2-Isopropyl-piperidin-4-olに関する追加情報
Professional Introduction to (2R, 4S)-2-Isopropyl-piperidin-4-ol (CAS No. 1932519-74-8)
(2R, 4S)-2-Isopropyl-piperidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1932519-74-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The stereochemistry defined by the (2R, 4S) configuration plays a crucial role in determining its biological activity, making it a subject of extensive research in medicinal chemistry.
The compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their role in various pharmacological agents. Piperidine derivatives are particularly valued for their ability to modulate biological pathways, often serving as key structural motifs in drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The specific configuration of (2R, 4S)-2-Isopropyl-piperidin-4-ol influences its interactions with biological targets, thereby affecting its efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how structural features like the isopropyl group at the 2-position and the hydroxyl group at the 4-position contribute to the compound's pharmacokinetic properties. These studies suggest that the isopropyl substituent may enhance solubility and metabolic stability, while the hydroxyl group could participate in hydrogen bonding interactions with biological receptors. Such insights are critical for optimizing drug design and improving therapeutic outcomes.
In the realm of drug discovery, (2R, 4S)-2-Isopropyl-piperidin-4-ol has been explored as a potential scaffold for novel therapeutic agents. Its structural framework allows for modifications that can fine-tune its pharmacological profile, making it a versatile building block for medicinal chemists. Researchers have investigated its derivatives as candidates for treating conditions such as inflammation, pain management, and central nervous system disorders. The stereochemical purity of this compound is essential, as enantiomeric differences can significantly impact biological activity and safety.
The synthesis of (2R, 4S)-2-Isopropyl-piperidin-4-ol involves multi-step organic transformations that require precise control over reaction conditions to achieve high enantiomeric excess. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods, reducing costs and improving accessibility for research purposes. These developments are particularly important for academic institutions and pharmaceutical companies aiming to develop new drugs or conduct mechanistic studies.
Current research focuses on understanding the mechanism of action of piperidine derivatives like (2R, 4S)-2-Isopropyl-piperidin-4-ol. Studies using cell-based assays and animal models have provided insights into its potential interactions with enzymes and receptors. For instance, preliminary data suggest that this compound may inhibit certain enzymes involved in inflammatory pathways by binding to specific pockets on their active sites. Such findings highlight its potential as a lead compound for developing anti-inflammatory therapies.
Additionally, the compound's stability under various storage conditions has been a subject of investigation. Chemical analyses have revealed that proper handling and storage can preserve its integrity over time. This is crucial for maintaining batch-to-batch consistency in research settings and ensuring reliable results in experimental studies. Researchers have also explored different solvents and formulations that can enhance its stability while preserving biological activity.
The growing interest in piperidine derivatives has led to collaborations between academic researchers and industry scientists aimed at accelerating drug development pipelines. (2R, 4S)-2-Isopropyl-piperidin-4-ol serves as a valuable tool in these efforts, providing a starting point for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, scientists can rapidly identify promising derivatives with enhanced pharmacological properties.
Regulatory considerations also play a vital role in the development of new chemical entities like (2R, 4S)-2-Isopropyl-piperidin-4-ol. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) ensures that compounds entering clinical trials meet stringent quality standards. Documentation of synthetic pathways, purity specifications, and toxicological profiles is essential for navigating regulatory hurdles successfully.
In conclusion, (2R, 4S)-2-Isopropyl-piperidin-4-ol (CAS No. 1932519-74-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new aspects of its biology and chemistry, paving the way for innovative drug development strategies. As our understanding of this compound grows, so does its promise as a valuable tool in addressing unmet medical needs.
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